N-(2,2-Dichloro-1-hydroxy-3-oxo-3-phenylpropyl)benzamide
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Overview
Description
N-(2,2-Dichloro-1-hydroxy-3-oxo-3-phenylpropyl)benzamide is an organic compound characterized by the presence of a benzamide group attached to a dichlorinated hydroxyphenylpropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dichloro-1-hydroxy-3-oxo-3-phenylpropyl)benzamide typically involves the reaction of benzamide with a dichlorinated hydroxyphenylpropyl precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. The process may involve multiple steps, including chlorination, hydrolysis, and condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dichloro-1-hydroxy-3-oxo-3-phenylpropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dichlorinated moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
N-(2,2-Dichloro-1-hydroxy-3-oxo-3-phenylpropyl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,2-Dichloro-1-hydroxy-3-oxo-3-phenylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Dichloro-1-hydroxy-3-oxo-3-phenylpropyl)acetamide
- N-(2,2-Dichloro-1-hydroxy-3-oxo-3-phenylpropyl)formamide
- N-(2,2-Dichloro-1-hydroxy-3-oxo-3-phenylpropyl)propionamide
Uniqueness
N-(2,2-Dichloro-1-hydroxy-3-oxo-3-phenylpropyl)benzamide is unique due to its specific chemical structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
184970-73-8 |
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Molecular Formula |
C16H13Cl2NO3 |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
N-(2,2-dichloro-1-hydroxy-3-oxo-3-phenylpropyl)benzamide |
InChI |
InChI=1S/C16H13Cl2NO3/c17-16(18,13(20)11-7-3-1-4-8-11)15(22)19-14(21)12-9-5-2-6-10-12/h1-10,15,22H,(H,19,21) |
InChI Key |
OODLWNWRCYRJDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(NC(=O)C2=CC=CC=C2)O)(Cl)Cl |
Origin of Product |
United States |
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